Ethyl 2-(3-nitrophenyl)acetate: A Comprehensive Technical Guide
Ethyl 2-(3-nitrophenyl)acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-nitrophenyl)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds of medicinal interest. Its bifunctional nature, possessing both a reactive nitro group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and synthetic workflows.
Physicochemical Properties
Ethyl 2-(3-nitrophenyl)acetate is a light yellow oil under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14318-64-0 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | Light yellow oil | [1] |
Note: Specific values for boiling point, density, and solubility are not consistently reported in publicly available literature and would require experimental determination.
Synthesis
A common method for the preparation of Ethyl 2-(3-nitrophenyl)acetate is the Fischer esterification of 3-nitrophenylacetic acid.
Experimental Protocol: Synthesis of Ethyl 2-(3-nitrophenyl)acetate[1]
Materials:
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3-nitrophenylacetic acid
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Ethanol
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Ethyl acetate saturated with hydrogen chloride
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Ether
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Aqueous saturated sodium bicarbonate solution
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Magnesium sulfate
Procedure:
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Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.
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Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride.
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Heat the reaction mixture to reflux for 4 hours.
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After reflux, cool the mixture and let it stand at room temperature for 18 hours.
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Remove the solvent by evaporation under reduced pressure.
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Disperse the residue in 120 ml of ether and 100 ml of aqueous saturated sodium bicarbonate solution for partitioning.
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Separate the organic phase, dry it over magnesium sulfate, and filter.
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Evaporate the solvent from the organic phase to yield Ethyl 2-(3-nitrophenyl)acetate as a light yellow oil. (Reported yield: 10.3 g, 82%).
Key Reactions and Applications
Ethyl 2-(3-nitrophenyl)acetate is a versatile precursor for the synthesis of various heterocyclic scaffolds, primarily through the reduction of its nitro group to an amine, followed by cyclization reactions.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step in the synthetic utility of Ethyl 2-(3-nitrophenyl)acetate, yielding Ethyl 2-(3-aminophenyl)acetate. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Materials:
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Ethyl 2-(3-nitrophenyl)acetate
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Palladium on carbon (10% Pd/C)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas (H₂)
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Celite® or other filtration aid
Procedure:
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In a hydrogenation vessel, dissolve Ethyl 2-(3-nitrophenyl)acetate in a suitable solvent such as ethanol or ethyl acetate.
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Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
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Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas to an appropriate pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3-aminophenyl)acetate. The product can be purified further by column chromatography if necessary.
Synthesis of Benzimidazoles
Ethyl 2-(3-aminophenyl)acetate can serve as a precursor to o-phenylenediamine derivatives, which are key building blocks for benzimidazoles. However, a more direct route to substituted benzimidazoles involves the initial reduction of the nitro group, followed by cyclization with an aldehyde.
The following diagram illustrates a typical synthetic pathway.
Caption: Synthetic pathway to benzimidazoles.
Step 1: Reduction (as described in the protocol above)
Step 2: Cyclization This is a generalized protocol as specific examples starting from Ethyl 2-(3-aminophenyl)acetate are not readily available in the literature. Reaction conditions may need optimization.
Materials:
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Crude Ethyl 2-(3-aminophenyl)acetate (from Step 1)
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An appropriate aldehyde (R-CHO)
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An oxidizing agent (e.g., sodium metabisulfite, air)
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A suitable solvent (e.g., ethanol, DMF)
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Acid or base catalyst (if required)
Procedure:
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Dissolve the crude Ethyl 2-(3-aminophenyl)acetate in a suitable solvent.
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Add the desired aldehyde (1 equivalent).
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Add an oxidizing agent.
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The reaction may be heated to reflux and monitored by TLC.
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Upon completion, cool the reaction mixture and pour it into water.
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The precipitated solid (the benzimidazole derivative) is collected by filtration, washed, and dried.
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The crude product can be purified by recrystallization or column chromatography.
Synthesis of Quinazolines and Quinazolinones
Ethyl 2-(3-aminophenyl)acetate derivatives can also be utilized in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds.
This diagram outlines the general transformation.
Caption: Synthetic pathway to quinazolinones.
Safety and Handling
Ethyl 2-(3-nitrophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 2-(3-nitrophenyl)acetate is a key synthetic intermediate with significant potential in the development of novel pharmaceutical compounds. Its versatile reactivity allows for the construction of complex heterocyclic systems. The experimental protocols and workflows provided in this guide offer a foundation for its application in research and drug development. Further investigation into its physicochemical properties and the development of specific, high-yielding protocols for its conversion to diverse molecular scaffolds will continue to enhance its value to the scientific community.
